6-Methylthioguanine-13C,d3

Description

BenchChem offers high-quality 6-Methylthioguanine-13C,d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylthioguanine-13C,d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H7N5S |

|---|---|

Molecular Weight |

185.23 g/mol |

IUPAC Name |

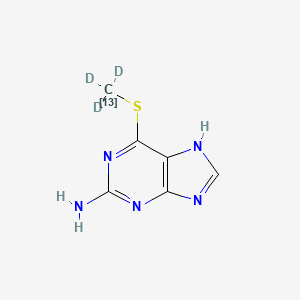

6-(trideuterio(113C)methylsulfanyl)-7H-purin-2-amine |

InChI |

InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)/i1+1D3 |

InChI Key |

YEGKYFQLKYGHAR-KQORAOOSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])SC1=NC(=NC2=C1NC=N2)N |

Canonical SMILES |

CSC1=NC(=NC2=C1NC=N2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methylthioguanine-13C,d3: Core Chemical Properties and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 6-Methylthioguanine-13C,d3, a key isotopically labeled internal standard utilized in the therapeutic drug monitoring of thiopurine-based therapies. This document details its physicochemical characteristics, metabolic context, and provides a detailed experimental protocol for its application in quantitative analysis.

Core Chemical Properties

6-Methylthioguanine-13C,d3 is the isotopically labeled form of 6-methylthioguanine (6-MTG), a major metabolite of the thiopurine drug 6-thioguanine (6-TG). The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification methods.[1]

Physicochemical Data

A summary of the key quantitative data for 6-Methylthioguanine-13C,d3 and its unlabeled counterpart is presented below.

| Property | 6-Methylthioguanine-13C,d3 | 6-Methylthioguanine (unlabeled) |

| Molecular Formula | C5¹³CH4D3N5S | C6H7N5S |

| Molecular Weight | 185.23 g/mol | 181.22 g/mol [2] |

| Monoisotopic Mass | 185.061 (calculated) | 181.04221642 Da[2] |

| CAS Number | 1346601-96-4 (for d3 labeled) | 1198-47-6[3][4] |

| Appearance | Solid (typically white to off-white)[3] | White to Off-White Solid[3] |

Solubility

Stability

Detailed stability studies on 6-Methylthioguanine-13C,d3 are not extensively published. However, the stability of thiopurine metabolites, in general, has been investigated. Thiopurine metabolites in processed red blood cell (RBC) samples are reported to be stable at 25°C and 4°C for up to 4 hours and at -70°C for up to 6 months.[6][7] However, degradation is observed at -20°C over longer periods.[6][7] For long-term storage of samples containing thiopurine metabolites, temperatures of -70°C or lower are recommended to prevent degradation.[6][7] Stock solutions of related isotopically labeled standards are typically stored at -70°C in methanol.[7]

Metabolic Pathway of 6-Thioguanine

6-Thioguanine is a prodrug that requires intracellular activation to exert its cytotoxic effects. A key enzyme in its metabolism is thiopurine S-methyltransferase (TPMT), which catalyzes the S-methylation of 6-thioguanine to form 6-methylthioguanine. This methylation is generally considered an inactivation pathway, as the primary cytotoxic effects of 6-thioguanine are mediated through its conversion to thioguanine nucleotides (TGNs) which are incorporated into DNA and RNA.

Caption: Metabolic pathway of 6-Thioguanine.

Experimental Protocols

6-Methylthioguanine-13C,d3 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 6-thioguanine and its metabolites in biological matrices, most commonly red blood cells.

Quantification of Thiopurine Metabolites in Red Blood Cells by LC-MS/MS

This protocol is a representative example based on published methodologies for the analysis of thiopurine metabolites.[7][8][9]

3.1.1. Materials and Reagents

-

6-Methylthioguanine-13C,d3 internal standard stock solution (e.g., 1 mg/mL in methanol)

-

6-Thioguanine and 6-Methylmercaptopurine reference standards

-

Perchloric acid (70%)

-

Dithiothreitol (DTT)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Whole blood samples collected in EDTA tubes

3.1.2. Sample Preparation

-

Red Blood Cell Isolation: Centrifuge whole blood samples to separate RBCs from plasma. Wash the RBC pellet with saline.

-

Lysis and Hydrolysis: Lyse a known volume of the washed RBCs. Add the 6-Methylthioguanine-13C,d3 internal standard. Add DTT solution to reduce disulfide bonds.

-

Protein Precipitation: Add cold perchloric acid to precipitate proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Caption: Experimental workflow for thiopurine metabolite analysis.

3.1.3. LC-MS/MS Conditions

-

Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

3.1.4. MRM Transitions

The specific MRM transitions for 6-thioguanine, 6-methylmercaptopurine, and 6-Methylthioguanine-13C,d3 would need to be optimized on the specific mass spectrometer being used. Representative precursor to product ion transitions would be determined by infusing the individual standards.

3.1.5. Data Analysis and Quantification

The concentration of the analytes in the samples is determined by comparing the peak area ratio of the analyte to the internal standard (6-Methylthioguanine-13C,d3) against a calibration curve prepared with known concentrations of the reference standards.

Conclusion

6-Methylthioguanine-13C,d3 is an essential tool for the accurate and precise quantification of thiopurine metabolites in clinical and research settings. Its stable isotopic labeling ensures reliable internal standardization in LC-MS/MS assays, which are critical for therapeutic drug monitoring to optimize efficacy and minimize toxicity of thiopurine drugs. This guide provides the foundational knowledge of its chemical properties and a framework for its application in a laboratory setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 6-Methylthioguanine | C6H7N5S | CID 70976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Methylthioguanine | 1198-47-6 [chemicalbook.com]

- 4. 6-Methylthioguanine-d3 | CAS 1346601-96-4 | LGC Standards [lgcstandards.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synapse.koreamed.org [synapse.koreamed.org]

- 8. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methylthioguanine-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methylthioguanine-13C,d3, a stable isotope-labeled internal standard crucial for the therapeutic drug monitoring of thiopurine therapies. Thiopurines, such as azathioprine, 6-mercaptopurine, and 6-thioguanine, are pivotal in the treatment of acute lymphoblastic leukemia, autoimmune disorders, and organ transplant rejection. The efficacy and toxicity of these drugs are highly dependent on their metabolic pathways, necessitating precise quantification of their metabolites.

Core Compound Specifications

6-Methylthioguanine-13C,d3 is a labeled version of 6-methylthioguanine, a key metabolite in the thiopurine pathway. The incorporation of one Carbon-13 and three deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, ensuring accuracy and precision in clinical and research settings.

| Property | Value |

| Chemical Formula | C5¹³CH4D3N5S |

| Molecular Weight | 185.23 g/mol [1][2] |

| Appearance | Solid |

| Primary Use | Internal standard for quantitative analysis by LC-MS/MS |

Thiopurine Metabolism and the Role of 6-Methylthioguanine

The clinical effects of thiopurine drugs are mediated through a complex metabolic pathway. Prodrugs like azathioprine are converted to 6-mercaptopurine (6-MP), which is then metabolized through competing anabolic and catabolic pathways. The anabolic pathway, initiated by hypoxanthine-guanine phosphoribosyltransferase (HPRT), leads to the formation of the active cytotoxic 6-thioguanine nucleotides (6-TGNs). The catabolic pathway, primarily mediated by thiopurine S-methyltransferase (TPMT), results in the formation of methylated metabolites, including 6-methylmercaptopurine (6-MMP) and subsequently 6-methylthioguanine. Monitoring the levels of these metabolites is critical for optimizing therapeutic outcomes while minimizing adverse effects such as myelosuppression and hepatotoxicity.

Experimental Protocols: Quantification of Thiopurine Metabolites

The quantification of thiopurine metabolites in erythrocytes using LC-MS/MS with 6-Methylthioguanine-13C,d3 as an internal standard is a common and robust method. Below is a detailed workflow for this analytical procedure.

Experimental Workflow

Detailed Methodologies

Sample Preparation:

-

Collect whole blood in EDTA-containing tubes.

-

Centrifuge the blood sample to separate erythrocytes from plasma.

-

Aspirate the plasma and buffy coat.

-

Wash the remaining erythrocytes with an isotonic saline solution.

-

Add a known concentration of the 6-Methylthioguanine-13C,d3 internal standard solution to the packed erythrocytes.

-

Lyse the erythrocytes and precipitate proteins using a solution such as perchloric acid.

Hydrolysis of 6-Thioguanine Nucleotides:

-

Heat the protein-precipitated sample to hydrolyze the 6-thioguanine nucleotides (6-TGNs) to their base, 6-thioguanine. This is typically done at 100°C for 45-60 minutes.

-

After heating, cool the samples on ice.

-

Centrifuge the samples to pellet any remaining cellular debris.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Data Presentation: LC-MS/MS Parameters and Performance

The use of 6-Methylthioguanine-13C,d3 as an internal standard allows for accurate and precise quantification of 6-thioguanine. Below are typical parameters for an LC-MS/MS method for thiopurine metabolite analysis.

Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 6-Thioguanine | 168.0 | 151.0 |

| 6-Methylthioguanine-13C,d3 (Internal Standard) | 186.2 | 169.1 |

Note: The MRM transition for 6-Methylthioguanine-13C,d3 is predicted based on the known fragmentation of 6-methylthioguanine and the mass shifts from the isotopic labels.

Chromatographic Conditions

| Parameter | Typical Value |

| Column | C18 reversed-phase column |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

Method Validation Data

The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of 6-thioguanine, demonstrating the robustness of using a stable isotope-labeled internal standard.

| Parameter | 6-Thioguanine |

| Linearity Range | 10 - 2000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Extraction Recovery | > 85% |

Conclusion

6-Methylthioguanine-13C,d3 is an indispensable tool for the accurate therapeutic drug monitoring of thiopurines. Its use as an internal standard in LC-MS/MS assays allows for precise and reliable quantification of 6-thioguanine, a key active metabolite. This technical guide provides researchers, clinicians, and drug development professionals with the foundational knowledge and detailed protocols necessary to implement robust and accurate monitoring of thiopurine therapy, ultimately leading to improved patient outcomes. The provided metabolic pathway and experimental workflow diagrams, along with the tabulated data, serve as a practical resource for the scientific community.

References

An In-depth Technical Guide to 6-Methylthioguanine-13C,d3

This technical guide provides a comprehensive overview of the structure, synthesis, and applications of the isotopically labeled compound 6-Methylthioguanine-13C,d3, designed for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

6-Methylthioguanine is a metabolite of the chemotherapy drug thioguanine.[1][2] The isotopically labeled version, 6-Methylthioguanine-13C,d3, incorporates one Carbon-13 atom and three deuterium atoms in the methyl group attached to the sulfur atom. This labeling makes it a valuable tool for use as an internal standard in quantitative analysis by mass spectrometry.[3]

The structure consists of a purine core with an amine group at the 2-position and a labeled methylthio group at the 6-position.

IUPAC Name: 6-(methylsulfanyl-13C,d3)-7H-purin-2-amine

Physicochemical Properties

A summary of the key quantitative data for 6-Methylthioguanine and its isotopically labeled analogues is presented below.

| Property | Value (Unlabeled) | Value (13C,d3 Labeled) | Data Source |

| Molecular Formula | C6H7N5S | C5¹³CH4D3N5S | PubChem[1], MedChemExpress[3] |

| Molecular Weight | 181.22 g/mol | 185.23 g/mol | PubChem[1], MedChemExpress[3] |

| Monoisotopic Mass | 181.04221642 Da | 185.0656... Da (Calculated) | PubChem[1] |

| CAS Number | 1198-47-6 | Not available | PubChem[1] |

Synthesis of 6-Methylthioguanine-13C,d3

The synthesis of 6-Methylthioguanine-13C,d3 is typically achieved through the methylation of 6-thioguanine using an isotopically labeled methylating agent. A plausible synthetic route involves the S-methylation of 6-thioguanine with ¹³C,d₃-methyl iodide. This method is analogous to the known methylation of thiopurines.[4][5]

Logical Workflow for Synthesis

Caption: Synthesis workflow for 6-Methylthioguanine-13C,d3.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 6-Methylthioguanine-13C,d3.

-

Dissolution: Dissolve 6-thioguanine (1 equivalent) in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

-

Addition of Base: Add a mild base, such as potassium carbonate (K₂CO₃) (1.5 equivalents), to the solution to deprotonate the thiol group, forming a thiolate anion.

-

Addition of Labeled Reagent: Slowly add ¹³C,d₃-methyl iodide (¹³CD₃I) (1.1 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours (e.g., 4-6 hours) or until reaction completion is confirmed by a technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Quench the reaction by adding water. Extract the product into an organic solvent if necessary, or precipitate the product by adjusting the pH.

-

Purification: Purify the crude product using a suitable method, such as recrystallization or column chromatography (e.g., High-Performance Liquid Chromatography - HPLC), to obtain pure 6-Methylthioguanine-13C,d3.[6]

-

Characterization: Confirm the identity and purity of the final compound using analytical techniques such as Mass Spectrometry (to verify the mass of the labeled product) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Significance and Signaling Pathways

6-Thioguanine (6-TG) is a prodrug that requires intracellular activation to exert its cytotoxic effects.[7] It is converted by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into its active form, 6-thioguanosine monophosphate (TGMP).[8][9] TGMP can be further phosphorylated to di- and tri-phosphate nucleotides (TGNs), which are incorporated into DNA and RNA, leading to cytotoxicity.[7][8]

A competing, inactivating pathway involves the methylation of thiopurines. The enzyme thiopurine S-methyltransferase (TPMT) methylates 6-thioguanine to 6-methylthioguanine, preventing its conversion into active cytotoxic nucleotides.[8] Therefore, 6-methylthioguanine is a key metabolite in the inactivation pathway of 6-thioguanine.

Metabolic Pathway of 6-Thioguanine

Caption: Metabolic activation and inactivation of 6-Thioguanine.

Application in Research

The primary application of 6-Methylthioguanine-13C,d3 is as an internal standard for quantitative bioanalytical methods, particularly those using LC-MS/MS.[10] The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.[11]

Experimental Workflow: LC-MS/MS Quantification

Caption: Use of 6-Methylthioguanine-13C,d3 in LC-MS/MS analysis.

This workflow is crucial for therapeutic drug monitoring of patients undergoing thiopurine therapy, allowing for the precise measurement of metabolites like 6-methylmercaptopurine (a related metabolite) and 6-thioguanine nucleotides to optimize dosing and minimize toxicity.[10][12]

References

- 1. 6-Methylthioguanine | C6H7N5S | CID 70976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methylthioguanine | 1198-47-6 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Thioguanine and S6-Methylthioguanine Are Mutagenic in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Methylthiopurine-13C, d3 () for sale [vulcanchem.com]

- 7. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tioguanine - Wikipedia [en.wikipedia.org]

- 9. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis for 6-Methylthioguanine-¹³C,d₃

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies associated with a typical Certificate of Analysis (CoA) for 6-Methylthioguanine-¹³C,d₃. This isotopically labeled compound is a critical internal standard for quantitative bioanalytical studies involving thiopurine drugs.

Quantitative Data Summary

The following table summarizes the key quantitative data typically presented in a Certificate of Analysis for 6-Methylthioguanine-¹³C,d₃. These values are representative and may vary between different manufacturing lots.

| Parameter | Specification | Result | Method |

| Identity | |||

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Identity (¹H-NMR) | Conforms to structure | Conforms | Nuclear Magnetic Resonance |

| Identity (MS) | Conforms to structure | Conforms | Mass Spectrometry |

| Purity & Strength | |||

| Purity (HPLC) | ≥ 98.0% | 99.5% | High-Performance Liquid Chromatography |

| Purity (LC-MS) | ≥ 98.0% | 99.9% | Liquid Chromatography-Mass Spectrometry |

| Isotopic Enrichment | |||

| Chemical Purity | ≥ 98% | 99.90% | LC-MS |

| Deuterated Forms (d₁-d₃) | ≥ 99% | Conforms | Mass Spectrometry |

| Isotopic Enrichment | 99.93% | 99.93% | Mass Spectrometry |

| Physical Properties | |||

| Molecular Formula | C₅¹³CH₃D₃N₅S | C₅¹³CH₃D₃N₅S | Elemental Analysis |

| Molecular Weight | 185.25 | 185.25 | Mass Spectrometry |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

2.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

-

Objective: To determine the purity of 6-Methylthioguanine-¹³C,d₃ by separating it from any non-volatile impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 342 nm.

-

Procedure: A known concentration of the sample is dissolved in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.

-

2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Enrichment

-

Objective: To confirm the molecular weight and determine the isotopic enrichment of 6-Methylthioguanine-¹³C,d₃.

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight analyzer).

-

Method:

-

Chromatography: Similar conditions as the HPLC purity method are used to separate the analyte.

-

Mass Spectrometry: The eluent from the HPLC is introduced into the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the identity and molecular weight. The relative intensities of the isotopic peaks are used to calculate the isotopic enrichment.

-

Mandatory Visualizations

3.1. Thiopurine Metabolism Pathway

The following diagram illustrates the metabolic pathway of thiopurine drugs, including the formation of 6-thioguanine nucleotides (the active metabolites) and the methylation pathway leading to 6-methylthioguanine.

Caption: Metabolic pathway of thiopurine drugs.

3.2. Experimental Workflow for Bioanalytical Quantification

This diagram outlines a typical workflow for the quantification of thiopurine metabolites in a biological matrix using an isotopically labeled internal standard like 6-Methylthioguanine-¹³C,d₃.

Caption: Workflow for metabolite quantification.

The Biological Role of 6-Methylthioguanine: A Technical Guide for Researchers

Abstract

6-Methylthioguanine (6-MTG) is a critical metabolite of thiopurine drugs, such as 6-thioguanine (6-TG) and 6-mercaptopurine (6-MP), which are widely used in the treatment of cancers, particularly acute leukemias, and as immunosuppressants. The cytotoxic and mutagenic effects of thiopurines are largely mediated by the formation of 6-MTG within the cellular DNA. This technical guide provides an in-depth exploration of the biological role of 6-MTG, focusing on its mechanism of action, interaction with the DNA mismatch repair (MMR) system, and the enzymatic pathways governing its formation and metabolism. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of 6-MTG, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction

Thiopurine drugs are purine antimetabolites that exert their therapeutic effects by being incorporated into the DNA and RNA of proliferating cells, thereby disrupting cellular processes and inducing cell death. A pivotal step in the mechanism of action of these drugs is the in vivo methylation of DNA-incorporated 6-thioguanine to form S6-methylthioguanine (6-MTG). This modification is a key trigger for the cytotoxic cascade that underlies the efficacy of thiopurine-based therapies. Understanding the intricate biological role of 6-MTG is paramount for optimizing therapeutic strategies, overcoming drug resistance, and mitigating the long-term side effects associated with these potent agents.

The Metabolic Fate of 6-Thioguanine

6-Thioguanine, the direct precursor of 6-MTG, undergoes a series of metabolic conversions upon entering the cell. The primary pathway leading to its cytotoxic effects involves its incorporation into DNA.

Anabolic Pathway and DNA Incorporation

Initially, 6-TG is converted to 6-thioguanosine monophosphate (TGMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TGMP is subsequently phosphorylated to 6-thioguanosine diphosphate (TGDP) and then to 6-thioguanosine triphosphate (TGTP). TGTP can then be incorporated into the growing DNA strand during replication, replacing guanine.

Formation of 6-Methylthioguanine

Once incorporated into the DNA, the 6-thioguanine residue is a substrate for S-adenosyl-L-methionine (SAM)-dependent methylation, resulting in the formation of S6-methylthioguanine (6-MTG). This methylation step is a critical event that transforms the incorporated thiopurine into a potent cytotoxic lesion.

Catabolic Pathway and the Role of Thiopurine Methyltransferase (TPMT)

In a competing catabolic pathway, 6-thioguanine can be directly methylated by the enzyme thiopurine S-methyltransferase (TPMT) to form 6-methylthioguanine base, which is a less active metabolite.[1] The genetic polymorphism of the TPMT gene leads to variable enzyme activity among individuals, which significantly impacts the efficacy and toxicity of thiopurine drugs.[1] Individuals with low TPMT activity have a higher flux of 6-TG towards the anabolic pathway, leading to increased incorporation into DNA and higher levels of cytotoxic 6-thioguanine nucleotides (TGNs), thus increasing the risk of myelosuppression.[2][3]

Mechanism of 6-Methylthioguanine Cytotoxicity

The primary mechanism by which 6-MTG exerts its cytotoxic effect is through the engagement of the DNA Mismatch Repair (MMR) system.

Mispairing and Recognition by the MMR System

During subsequent rounds of DNA replication, the 6-MTG lesion can mispair with thymine (T) with high frequency.[4] This S6-methylthioguanine-thymine ([SMeG]·T) mispair, and to a lesser extent the S6-methylthioguanine-cytosine ([SMeG]·C) pair, is recognized by the MutSα heterodimer (a complex of MSH2 and MSH6 proteins), a key component of the MMR pathway.[5] The binding affinity of MutSα to O6-meG/T mismatches, which is comparable to SMeG·T, is significant, with half-maximal binding observed at a MutSα concentration of approximately 10 nM.[6]

Futile Repair Cycles and Induction of Apoptosis

The recognition of the [SMeG]·T mismatch by MutSα initiates a futile cycle of DNA repair. The MMR machinery attempts to repair the mismatch on the newly synthesized daughter strand containing the thymine. However, because the 6-MTG lesion resides on the template strand and is not itself repaired, the mismatch is continually reintroduced with each abortive repair attempt. This process leads to the accumulation of persistent single-strand breaks in the DNA.[7][8] The accumulation of these DNA lesions triggers a G2/M cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[9][10]

Mutagenicity and Carcinogenicity

Both 6-thioguanine and its methylated derivative, 6-methylthioguanine, have been shown to be mutagenic in human cells.[11] The mispairing of 6-MTG with thymine during DNA replication leads to a high frequency of G→A transition mutations.[4][11] This mutagenic potential is believed to be a contributing factor to the increased risk of secondary malignancies observed in patients undergoing long-term thiopurine therapy.

Inhibition of Transcription

Beyond its effects on DNA replication and repair, 6-methylthioguanine has also been shown to impact transcription. When present on the transcribed strand of DNA, S6mG can act as a transcriptional inhibitor and is also mutagenic during the transcription process.[12][13] This provides an additional mechanism by which 6-MTG can contribute to cellular dysfunction and cytotoxicity.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of 6-thioguanine and its metabolites.

Table 1: In Vitro Cytotoxicity of 6-Thioguanine

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |

| HeLa | Cervical Carcinoma | 28.79 | 48 | MTT |

| MCF-7 | Breast Cancer (ER+, PR+) | 5.481 | 48 | CCK-8 |

| MOLT-3 | Acute Lymphoblastic Leukemia | ~10 | 96 | WST-1 |

Data compiled from references[9][14][15].

Table 2: Thiopurine Methyltransferase (TPMT) Enzyme Kinetics with 6-Thioguanine

| Substrate | Km (µM) | Vmax (nmol/min/mg of TPMT) |

| 6-Thioguanine (TG) | 10.6 - 27.1 | 31 - 59 |

| 6-Mercaptopurine (MP) | 10.6 - 27.1 | 31 - 59 |

| Thioguanosine Monophosphate (TGMP) | 10.6 - 27.1 | 31 - 59 |

| Thioinosine Monophosphate (TIMP) | 10.6 - 27.1 | 31 - 59 |

Data from heterologously expressed human TPMT.[16]

Table 3: MutSα Binding Affinity

| DNA Substrate | Half-Maximal Binding (MutSα Concentration) |

| O6-meG/T Mismatch | ~10 nM |

| G/T Mismatch | ~10 nM |

| O6-meG/C | >100 nM |

| G/C Homoduplex | >100 nM |

Data for purified recombinant MutSα. The binding affinity for S6-methylthioguanine-T is comparable to O6-meG/T.[6]

Table 4: Apoptosis Induction by 6-Thioguanine in MCF-7 Cells

| Treatment | Percentage of Apoptotic Cells | Fold Increase in Early Apoptosis |

| Control | 10.66% | - |

| 6-Thioguanine | 18.55% | ~6.8 |

Cells were treated for 48 hours.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cell viability.

Materials:

-

HeLa cells (or other cancer cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

6-Thioguanine (6-TG) stock solution

-

MTT [3-(4, 5-dimethylthiazolyl-2)-2, 5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of 6-TG in culture medium.

-

Remove the old medium from the wells and add 100 µL of the various concentrations of 6-TG to the respective wells. Include a vehicle control (medium with DMSO, if used to dissolve 6-TG) and a blank (medium only).

-

Incubate the plate for 48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and MTT solution, and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the 6-TG concentration and determine the IC50 value from the dose-response curve.[15]

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a compound.

Materials:

-

MCF-7 cells (or other cell line)

-

6-well plates

-

6-Thioguanine (6-TG)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed MCF-7 cells in 6-well plates and treat with the desired concentration of 6-TG for 48 hours.

-

Harvest the cells by trypsinization and collect both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Cells of interest

-

6-Thioguanine (6-TG)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with 6-TG for the desired time period.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.[9]

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To detect the binding of a protein (e.g., MutSα) to a specific DNA sequence (e.g., containing a [SMeG]·T mismatch).

Materials:

-

Purified MutSα protein

-

Oligonucleotides (sense and antisense) containing the target sequence with and without the [SMeG]·T mismatch

-

T4 Polynucleotide Kinase

-

[γ-³²P]ATP

-

Binding buffer (e.g., 20 mM HEPES, 100 mM KCl, 1 mM EDTA, 1 mM DTT, 5% glycerol)

-

Poly(dI-dC)

-

Native polyacrylamide gel

-

Electrophoresis apparatus

-

Phosphorimager

Procedure:

-

Anneal the complementary oligonucleotides to create double-stranded DNA probes.

-

Label the 5' end of the probe with ³²P using T4 Polynucleotide Kinase and [γ-³²P]ATP.

-

Purify the labeled probe.

-

Set up the binding reactions by incubating varying concentrations of MutSα protein with the labeled probe in the binding buffer. Include a non-specific competitor DNA like Poly(dI-dC) to minimize non-specific binding.

-

Incubate the reactions at room temperature for 20-30 minutes.

-

Load the samples onto a native polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

Dry the gel and expose it to a phosphorimager screen.

-

Analyze the resulting autoradiogram. A shift in the mobility of the labeled probe indicates the formation of a protein-DNA complex.[6][18]

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: Metabolic activation of 6-thioguanine and the 6-methylthioguanine-induced cytotoxicity pathway.

Caption: Workflow for assessing 6-thioguanine's effects on cell viability and apoptosis.

Conclusion

6-Methylthioguanine is a central player in the therapeutic efficacy of thiopurine drugs. Its formation within DNA and subsequent recognition by the DNA mismatch repair system initiates a cascade of events leading to cell cycle arrest and apoptosis. The detailed understanding of these molecular mechanisms, supported by the quantitative data and experimental protocols presented in this guide, is essential for the rational design of new therapeutic strategies, the development of biomarkers for predicting patient response, and the mitigation of the adverse effects associated with thiopurine treatment. Further research into the nuances of 6-MTG's biological role will undoubtedly continue to refine our approach to cancer therapy and immunosuppression.

References

- 1. Thiopurine S-Methyltransferase as a Pharmacogenetic Biomarker: Significance of Testing and Review of Major Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiopurine Methyltransferase, RBC | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 4. Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic mechanism of 6-thioguanine: hMutSalpha, the human mismatch binding heterodimer, binds to DNA containing S6-methylthioguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ATR Kinase Activation Mediated by MutSα and MutLα in Response to Cytotoxic O6-Methylguanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. DNA mismatch repair (MMR) mediates 6-thioguanine genotoxicity by introducing single-strand breaks to signal a G2-M arrest in MMR-proficient RKO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 6-Thioguanine and S6-Methylthioguanine Are Mutagenic in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of 6-Thioguanine and S6-Methylthioguanine on Transcription in Vitro and in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of 6-thioguanine and S6-methylthioguanine on transcription in vitro and in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. or.niscpr.res.in [or.niscpr.res.in]

- 15. thepharmajournal.com [thepharmajournal.com]

- 16. Methylation of mercaptopurine, thioguanine, and their nucleotide metabolites by heterologously expressed human thiopurine S-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ClinPGx [clinpgx.org]

- 18. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

6-Methylthioguanine: A Deep Dive into its Metabolism and Therapeutic Implications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylthioguanine (6-MTG) and its parent thiopurine analogs, azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are pivotal drugs in the treatment of acute lymphoblastic leukemia, autoimmune disorders, and organ transplant rejection. These prodrugs undergo extensive intracellular metabolism to exert their cytotoxic and immunosuppressive effects. A key component of this metabolic pathway is the formation of S-methylated metabolites, including 6-methylthioguanine, primarily through the action of the enzyme thiopurine S-methyltransferase (TPMT). The intricate balance between the anabolic activation pathways leading to the formation of active thioguanine nucleotides (TGNs) and the catabolic pathways producing methylated metabolites is a critical determinant of both therapeutic efficacy and toxicity. This technical guide provides an in-depth exploration of 6-methylthioguanine metabolism, its key metabolites, the enzymes governing these transformations, and the methodologies used to study them.

Metabolic Pathways

The metabolism of thiopurines is a complex network of competing anabolic and catabolic pathways. The ultimate cytotoxic effects are largely mediated by the incorporation of 6-thioguanine nucleotides (TGNs) into DNA and RNA. 6-Methylthioguanine itself is a direct metabolite of 6-thioguanine, formed by the action of TPMT.

The metabolic journey begins with the conversion of the prodrugs into 6-thioguanine. Azathioprine is first converted to 6-mercaptopurine (6-MP). 6-MP can then be metabolized along three major pathways:

-

Phosphorylation by Hypoxanthine-guanine phosphoribosyltransferase (HPRT): This is the primary activation pathway, leading to the formation of 6-thioinosine monophosphate (TIMP). TIMP is then further metabolized to 6-thioxanthosine monophosphate (TXMP) by inosine monophosphate dehydrogenase (IMPDH) and subsequently to 6-thioguanosine monophosphate (TGMP) by guanosine monophosphate synthetase (GMPS). TGMP is then phosphorylated to its di- and tri-phosphate forms (TGDP and TGTP), which are the active cytotoxic metabolites incorporated into nucleic acids.[1][2]

-

S-methylation by Thiopurine S-methyltransferase (TPMT): This is a major inactivation pathway where 6-MP is methylated to 6-methylmercaptopurine (6-MMP). Similarly, 6-thioguanine can be directly methylated by TPMT to form 6-methylthioguanine (6-MTG).[3][4] The ribonucleotide metabolite of 6-MMP, 6-methylmercaptopurine ribonucleotide (6-MMPR), is a potent inhibitor of de novo purine synthesis.[5]

-

Oxidation by Xanthine Oxidase (XO): This pathway leads to the formation of inactive metabolites such as 6-thiouric acid.[3]

The direct administration of 6-thioguanine bypasses several of these steps and is more directly converted to the active TGNs by HPRT.[6] However, it is also a substrate for TPMT, leading to the formation of 6-methylthioguanine.[7]

Metabolic Pathway of Thiopurines

Quantitative Data on Metabolites and Enzyme Activity

The therapeutic and toxic effects of thiopurines are closely related to the intracellular concentrations of their metabolites. Monitoring these levels is crucial for optimizing therapy.

| Metabolite | Patient Population | Therapeutic/Relevant Concentration Range (pmol/8 x 10⁸ RBCs) | Associated Effect |

| 6-Thioguanine Nucleotides (6-TGN) | Inflammatory Bowel Disease (IBD) | >235-260 | Increased likelihood of clinical remission.[3][5][8] |

| IBD (combination with infliximab) | 235-450 | Prevention of anti-infliximab antibody formation.[9] | |

| Acute Lymphoblastic Leukemia (ALL) | 29–429 | Therapeutic range for effective treatment.[10] | |

| ALL | Median: 213.7 (IQR: 142.5–309.6) | Observed concentrations in a pediatric cohort.[1] | |

| 6-Methylmercaptopurine Ribonucleotides (6-MMPR) | IBD | >5700 | Increased risk of hepatotoxicity.[10][11] |

| ALL | Median: 1144.6 (IQR: 419.4–3574.3) | Observed concentrations in a pediatric cohort.[1] | |

| ALL | <150 to 19000 (Median: 3250) | Wide interpatient variability observed.[12] |

| Compound | Cell Line | IC50 Value (μM) | Reference |

| 6-Thioguanine (6-TG) | MCF-7 | 5.481 | [13] |

| MCF-10A | 54.16 | [13] |

| Enzyme | Substrate | Km (μM) | Vmax (nmol/mg/h) | Source Organism/Tissue |

| HPRT | 6-Thioguanine | - | - | Human T-lymphocytes |

| IMPDH | 6-Thioinosine Monophosphate | - | - | Human |

Note: Specific Km and Vmax values for human TPMT, HPRT, and IMPDH with their respective thiopurine substrates are not consistently reported in the literature, reflecting the complexity of measuring these parameters in cellular extracts.

Experimental Protocols

Measurement of Thiopurine S-Methyltransferase (TPMT) Activity in Red Blood Cells

Principle: This assay measures the enzymatic activity of TPMT by quantifying the formation of 6-methylmercaptopurine (6-MMP) or 6-methylthioguanine (6-MTG) from their respective substrates, 6-mercaptopurine (6-MP) or 6-thioguanine (6-TG), using S-adenosyl-L-methionine (SAM) as the methyl group donor. The product is then quantified by high-performance liquid chromatography (HPLC).

Materials:

-

Whole blood collected in EDTA tubes

-

Red blood cell (RBC) lysis buffer

-

S-adenosyl-L-methionine (SAM) solution

-

6-mercaptopurine (6-MP) or 6-thioguanine (6-TG) solution

-

Perchloric acid

-

Dithiothreitol (DTT)

-

HPLC system with a UV or tandem mass spectrometry (MS/MS) detector

-

C18 reverse-phase HPLC column

Procedure:

-

RBC Isolation and Lysis:

-

Centrifuge the whole blood sample to separate plasma and buffy coat.

-

Wash the RBC pellet with isotonic saline.

-

Lyse the washed RBCs with a hypotonic lysis buffer.

-

-

Enzymatic Reaction:

-

Incubate the RBC lysate with a reaction mixture containing SAM and either 6-MP or 6-TG at 37°C for a defined period (e.g., 60 minutes).

-

-

Reaction Termination and Protein Precipitation:

-

Stop the reaction by adding perchloric acid.

-

Centrifuge to pellet the precipitated proteins.

-

-

HPLC Analysis:

-

Inject the supernatant onto the HPLC system.

-

Separate the methylated product (6-MMP or 6-MTG) from other components on a C18 column.

-

Detect and quantify the product using a UV detector at an appropriate wavelength or by MS/MS for higher sensitivity and specificity.[14]

-

-

Calculation of TPMT Activity:

-

Calculate the amount of product formed and express the TPMT activity as units per milliliter of packed red blood cells or per gram of hemoglobin.

-

Experimental Workflow for TPMT Activity Measurement

Quantification of 6-Thioguanine Nucleotides (6-TGNs) and 6-Methylmercaptopurine Ribonucleotides (6-MMPR) in Red Blood Cells by HPLC

Principle: This method involves the isolation of intracellular nucleotides from RBCs, followed by acid hydrolysis to release the purine bases (6-thioguanine and 6-methylmercaptopurine). The released bases are then separated and quantified by HPLC.

Materials:

-

Whole blood collected in EDTA tubes

-

Perchloric acid

-

Dithiothreitol (DTT)

-

HPLC system with a UV or MS/MS detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., methanol-water with a buffer)

Procedure:

-

RBC Lysis and Deproteinization:

-

Add a known volume of whole blood to a solution of perchloric acid containing DTT to lyse the cells and precipitate proteins. DTT is included to prevent the oxidation of the thiol groups.

-

-

Hydrolysis:

-

Centrifugation:

-

Centrifuge the sample to pellet the precipitated proteins and cellular debris.

-

-

HPLC Analysis:

-

Inject the supernatant onto the HPLC system.

-

Separate 6-TG and 6-MMP using a C18 column with an appropriate mobile phase.

-

Detect and quantify the bases using a UV detector at their respective maximum absorbance wavelengths or by MS/MS for enhanced specificity.[15]

-

-

Calculation of Metabolite Concentrations:

-

Calculate the concentrations of 6-TGNs and 6-MMPRs based on the measured amounts of 6-TG and 6-MMP, and express the results as pmol per 8 x 10⁸ red blood cells.

-

Logical Relationship of Thiopurine Metabolism and Cytotoxicity

Conclusion

The metabolism of 6-methylthioguanine and its precursors is a finely tuned process with significant implications for therapeutic outcomes. The interplay between activating and inactivating enzymatic pathways, governed by enzymes such as TPMT, HPRT, and IMPDH, dictates the balance between the generation of cytotoxic TGNs and potentially toxic methylated metabolites. Understanding these pathways, coupled with robust analytical methods for metabolite quantification and enzyme activity measurement, is paramount for optimizing thiopurine therapy. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and clinicians working to enhance the efficacy and safety of these important drugs. Further research into the kinetic properties of the involved enzymes and the development of more precise predictive models will continue to advance the personalized application of thiopurine therapy.

References

- 1. Key factors associated with 6-thioguanine and 6-methylmercaptopurine nucleotide concentrations in children treated by thiopurine for acute leukaemia and inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of Thiopurine Nucleotides in Erythrocytes and Clinical Application to Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Association of 6-thioguanine nucleotide levels and inflammatory bowel disease activity: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Light-sensitive phosphorylation regulates enzyme activity and filament assembly of human IMPDH1 retinal splice variants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Levels of 6-thioguanine nucleotides and clinical remission in inflammatory bowel disease – A systematic review and meta-analysis: PS083 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Association between 6-thioguanine nucleotide levels and preventing production of antibodies to infliximab in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolites of mercaptopurine in red blood cells: a relationship between 6-thioguanine nucleotides and 6-methylmercaptopurine metabolite concentrations in children with lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of Thiopurine S-Methyltransferase (TPMT) Activity in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 15. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Stable Isotope-Labeled Thiopurines in Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiopurine drugs, including azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are a cornerstone in the treatment of various diseases, from acute lymphoblastic leukemia to inflammatory bowel disease.[1][2] Their efficacy, however, is often shadowed by significant interindividual variability in drug response and a narrow therapeutic window, making therapeutic drug monitoring essential.[3] The advent of stable isotope labeling has revolutionized the study of these drugs, providing researchers and clinicians with powerful tools to unravel their complex metabolism, improve therapeutic monitoring, and enhance patient safety. This technical guide delves into the core research applications of stable isotope-labeled thiopurines, offering a comprehensive overview of experimental protocols, quantitative data, and the intricate metabolic pathways involved.

Stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are non-radioactive isotopes that can be incorporated into drug molecules.[4][5] This labeling allows for the precise tracking and quantification of the drug and its metabolites in biological systems using mass spectrometry.[4][6][7] The use of stable isotope-labeled compounds offers significant advantages over older radioisotope methods, primarily due to their enhanced safety profile, making them suitable for human studies.[4][5]

Core Research Applications

The primary applications of stable isotope-labeled thiopurines in research and clinical practice are multifaceted and have significantly advanced our understanding of this drug class.

Internal Standards for Accurate Quantification

One of the most widespread applications of stable isotope-labeled thiopurines is their use as internal standards in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[4][8][9][10] By adding a known amount of the labeled compound to a biological sample, researchers can accurately quantify the endogenous (unlabeled) drug and its metabolites, correcting for variations in sample preparation and instrument response.[3] This isotope dilution mass spectrometry approach is considered the gold standard for therapeutic drug monitoring due to its high precision and selectivity.[9]

Metabolism and Pharmacokinetic Studies

Stable isotope tracers have been instrumental in elucidating the complex metabolic pathways of thiopurines.[4][6][11][12] Azathioprine, a prodrug, is converted to 6-mercaptopurine (6-MP), which then undergoes extensive metabolism.[4][13][14] The major metabolic fates of 6-MP are methylation by thiopurine S-methyltransferase (TPMT) to form 6-methylmercaptopurine (6-MMP) and conversion to the active cytotoxic 6-thioguanine nucleotides (6-TGNs).[2][13][15] By administering a stable isotope-labeled thiopurine, researchers can trace its conversion through these pathways, identify novel metabolites, and quantify the rate of these transformations.[7][16]

dot

Therapeutic Drug Monitoring (TDM)

Therapeutic drug monitoring of thiopurine metabolites, particularly 6-TGNs and 6-MMP, is crucial for optimizing treatment efficacy and minimizing toxicity.[1][9][17] High levels of 6-TGNs are associated with therapeutic efficacy but also with leukopenia, while elevated 6-MMP levels are linked to hepatotoxicity.[9][18] Stable isotope-labeled internal standards are essential for the accurate and reliable measurement of these metabolites in patient samples, typically red blood cells.[3][9] This allows clinicians to adjust dosages to maintain metabolite concentrations within the therapeutic range.

Assessment of Thiopurine S-Methyltransferase (TPMT) Activity

Thiopurine S-methyltransferase (TPMT) is a key enzyme in the metabolism of thiopurines.[2][19][20] Genetic polymorphisms in the TPMT gene can lead to decreased enzyme activity, resulting in an increased risk of severe, life-threatening myelosuppression in patients treated with standard doses of thiopurines.[2][15][21] Phenotypic assessment of TPMT activity in red blood cells is a valuable tool to identify patients at risk.[2][19] This is often done by incubating a patient's red blood cell lysate with 6-mercaptopurine and a methyl donor, followed by the quantification of the resulting 6-methylmercaptopurine, a process that relies on stable isotope-labeled standards for accuracy.[19]

dot

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of stable isotope-labeled thiopurines in research and clinical settings.

Table 1: Therapeutic Ranges of Thiopurine Metabolites in Red Blood Cells

| Metabolite | Therapeutic Range (pmol/8 x 10⁸ RBCs) | Associated Toxicity |

| 6-Thioguanine Nucleotides (6-TGNs) | 235 - 450 | > 450 (Leukopenia)[18] |

| 6-Methylmercaptopurine Nucleotides (6-MMPNs) | < 5700 | > 5700 (Hepatotoxicity)[9][18] |

Table 2: Linearity and Limits of Quantification for Thiopurine Metabolite Analysis using LC-MS/MS with Stable Isotope-Labeled Internal Standards

| Analyte | Linear Range | Limit of Quantification (LOQ) | Reference |

| 6-Thioguanine Nucleotides (6-TGN) | up to 10,000 pmol/0.2 mL | 30 pmol/0.2 mL | [3] |

| 6-Methylmercaptopurine (6-MMP) | up to 10,000 pmol/0.2 mL | 30 pmol/0.2 mL | [3] |

| 6-Thioguanine Nucleotides (6-TGN) | 0.1 - 10 µmol/L | Not specified | [22] |

| 6-Methylmercaptopurine Nucleotides (6-MMPN) | 0.5 - 100 µmol/L | Not specified | [22] |

Detailed Experimental Protocols

Protocol 1: Quantification of 6-TGN and 6-MMP in Whole Blood using LC-MS/MS

This protocol is adapted from an improved whole-blood method which simplifies sample preparation.[3]

1. Sample Preparation:

-

To 25 µL of EDTA-anticoagulated whole blood, add stable isotope-labeled internal standards (e.g., 6-TG-¹³C₂¹⁵N and 6-MMP-d₃).

-

Perform hydrolysis and extraction of the analytes.[3] (Specific hydrolysis conditions are often proprietary but generally involve acid treatment).

2. Chromatographic Separation:

-

Utilize a C18 reverse-phase column.

-

Employ a gradient elution over approximately 5 minutes.[3]

3. Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Set the mass spectrometer to multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for the analytes and their labeled internal standards.[3]

4. Hemoglobin Standardization:

-

Measure the hemoglobin concentration in the original whole blood sample.

-

Standardize the results to a fixed hemoglobin concentration (e.g., 120 g/L) to account for variations due to anemia.[3]

dot

Protocol 2: Determination of TPMT Enzyme Activity in Human Erythrocytes

This protocol is based on the LC-MS/MS measurement of 6-methylmercaptopurine formation.[19]

1. Preparation of Red Blood Cell (RBC) Lysate:

-

Collect whole blood in EDTA tubes.

-

Isolate RBCs by centrifugation and wash them with saline.

-

Lyse the RBCs to release the intracellular enzymes, including TPMT.

2. Enzymatic Reaction:

-

Incubate the RBC lysate with 6-mercaptopurine (the substrate) and S-adenosylmethionine (the methyl donor).[19]

-

The TPMT in the lysate will catalyze the conversion of 6-mercaptopurine to 6-methylmercaptopurine.

3. Sample Cleanup and Analysis:

-

Stop the reaction and precipitate proteins.

-

Add a stable isotope-labeled internal standard for 6-methylmercaptopurine.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of 6-methylmercaptopurine produced.

4. Calculation of TPMT Activity:

-

The TPMT activity is expressed as the amount of 6-methylmercaptopurine formed per unit of time per amount of hemoglobin or protein in the lysate.

Conclusion

Stable isotope-labeled thiopurines are indispensable tools in modern biomedical research and clinical practice. Their application as internal standards has set a new benchmark for the accuracy and reliability of therapeutic drug monitoring, enabling personalized medicine approaches for patients receiving thiopurine therapy.[6] Furthermore, their use as tracers continues to deepen our understanding of the intricate metabolic pathways of these drugs and the pharmacogenetic factors that influence their disposition and effects.[4][23] As analytical technologies continue to advance, the role of stable isotope-labeled compounds is poised to expand, further refining our ability to safely and effectively utilize thiopurine drugs in the treatment of a wide range of diseases.

References

- 1. Innovating Thiopurine Therapeutic Drug Monitoring: A Systematic Review and Meta-Analysis on DNA-Thioguanine Nucleotides (DNA-TG) as an Inclusive Biomarker in Thiopurine Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. testing.com [testing.com]

- 3. ovid.com [ovid.com]

- 4. benchchem.com [benchchem.com]

- 5. metsol.com [metsol.com]

- 6. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Analysis of Azathioprine Metabolites in Autoimmune Hepatitis Patient Blood—Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purchase [13C2,15N]-6-Thioguanine [nucleosyn.com]

- 11. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis [mdpi.com]

- 14. Azathioprine | C9H7N7O2S | CID 2265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Thiopurine S-Methyltransferase as a Pharmacogenetic Biomarker: Significance of Testing and Review of Major Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. masspec.scripps.edu [masspec.scripps.edu]

- 17. mdpi.com [mdpi.com]

- 18. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of Thiopurine S-Methyltransferase (TPMT) Activity in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of thiopurine S-methyltransferase (TPMT) activity by comparing various normalization factors: reference values for Estonian population using HPLC-UV assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Thiopurine S-methyltransferase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 22. researchgate.net [researchgate.net]

- 23. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]

The Application of 6-Methylthioguanine-¹³C,d₃ in Metabolic Flux Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-resolved metabolomics is a powerful technique for elucidating the intricate network of metabolic pathways within biological systems. 6-Methylthioguanine-¹³C,d₃, a labeled analog of the therapeutically relevant thiopurine class of molecules, offers a unique tool for metabolic flux analysis (MFA). By tracing the incorporation of its stable isotopes into downstream metabolites, researchers can quantitatively measure the rates of intracellular reactions. This technical guide provides an in-depth overview of the application of 6-Methylthioguanine-¹³C,d₃ in MFA, detailing the metabolic pathways involved, experimental protocols for its use, and the presentation of quantitative data. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute MFA studies utilizing this powerful isotopic tracer.

Introduction to Metabolic Flux Analysis with Stable Isotopes

Metabolic flux analysis (MFA) is a methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system at a steady state.[1][2] By introducing a substrate labeled with a stable isotope, such as ¹³C or ¹⁵N, into a cell culture or in vivo model, the flow of the isotope through the metabolic network can be tracked.[3][4][5] The resulting distribution of isotopes in downstream metabolites, known as isotopologue distribution, is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[6] This data, in conjunction with a stoichiometric model of the metabolic network, allows for the calculation of intracellular fluxes.[6][7]

6-Methylthioguanine-¹³C,d₃ serves as a valuable tracer for probing the metabolism of thiopurines and their interaction with endogenous metabolic pathways, particularly purine metabolism. Thiopurine drugs, such as 6-mercaptopurine (6-MP) and azathioprine, are widely used as immunosuppressants and in cancer therapy.[8][9][10] Understanding their metabolic fate is crucial for optimizing therapeutic efficacy and minimizing toxicity.

The Metabolic Pathway of 6-Methylthioguanine

6-Methylthioguanine is a metabolite of 6-mercaptopurine (6-MP). The metabolic pathway of 6-MP is complex, involving competing anabolic and catabolic routes that ultimately determine its therapeutic and toxic effects. The key enzymes and metabolites in this pathway are well-characterized.

The metabolism of 6-mercaptopurine begins with its conversion to 6-thioinosine monophosphate (TIMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TIMP can then be methylated by thiopurine S-methyltransferase (TPMT) to form 6-methylthioinosine monophosphate (meTIMP), or it can be converted to 6-thioxanthosine monophosphate (TXMP) by inosine monophosphate dehydrogenase (IMPDH). Further enzymatic conversions lead to the formation of the active metabolites, 6-thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA, and 6-methylmercaptopurine ribonucleotides (MMPRs), which are associated with hepatotoxicity. Xanthine oxidase (XO) is involved in the catabolism of 6-MP to 6-thiouric acid.

Experimental Design and Workflow for Metabolic Flux Analysis

A typical MFA experiment using 6-Methylthioguanine-¹³C,d₃ involves several key steps, from cell culture to data analysis.

Detailed Experimental Protocols

The following protocols provide a general framework for conducting an MFA study with 6-Methylthioguanine-¹³C,d₃. Specific parameters may need to be optimized for different cell lines and experimental conditions.

3.1.1. Cell Culture and Isotope Labeling

-

Cell Seeding: Plate the cells of interest (e.g., a human cancer cell line) in appropriate culture vessels and grow them in standard culture medium until they reach the desired confluency (typically mid-logarithmic phase).

-

Medium Exchange: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Labeling Medium: Add pre-warmed culture medium containing a known concentration of 6-Methylthioguanine-¹³C,d₃. The concentration should be sufficient to allow for detectable incorporation into downstream metabolites without causing significant cytotoxicity over the labeling period.

-

Incubation: Incubate the cells in the labeling medium for a duration sufficient to achieve isotopic steady state. This time will vary depending on the metabolic pathways of interest and the cell doubling time. A time-course experiment is recommended to determine the optimal labeling time.

3.1.2. Metabolite Extraction

-

Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a quenching solution, such as ice-cold 80% methanol, to the culture vessel.

-

Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

-

Extraction: Vortex the cell suspension vigorously and incubate at -20°C for at least 30 minutes to facilitate protein precipitation and metabolite extraction.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites. The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator before reconstitution in a suitable solvent for analysis.

3.1.3. LC-MS/MS Analysis

-

Chromatographic Separation: Reconstituted metabolite extracts are injected into a liquid chromatography system. A reverse-phase or HILIC column can be used to separate the metabolites of interest.

-

Mass Spectrometry Detection: The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS). The mass spectrometer is operated in a multiple reaction monitoring (MRM) or a full scan mode to detect and quantify the different isotopologues of the target metabolites.

-

Data Acquisition: The mass isotopomer distributions (MIDs) for each metabolite of interest are recorded.

Data Presentation and Interpretation

The quantitative data obtained from an MFA study is typically presented in tables that summarize the measured flux rates and the isotopologue distributions of key metabolites.

Example Data Tables

The following tables present hypothetical, yet plausible, data from an MFA experiment using 6-Methylthioguanine-¹³C,d₃ in a cancer cell line.

Table 1: Isotopologue Distribution of Key Thiopurine Metabolites

| Metabolite | Isotopologue | Relative Abundance (%) |

| 6-Thioinosine monophosphate (TIMP) | M+0 | 25.3 ± 2.1 |

| M+1 (¹³C) | 68.9 ± 3.5 | |

| M+4 (¹³C, d₃) | 5.8 ± 0.9 | |

| 6-Thioguanine nucleotides (TGNs) | M+0 | 35.1 ± 2.8 |

| M+1 (¹³C) | 59.2 ± 4.1 | |

| M+4 (¹³C, d₃) | 5.7 ± 0.8 | |

| 6-Methylmercaptopurine (6-MMP) | M+0 | 10.2 ± 1.5 |

| M+1 (¹³C) | 15.7 ± 2.0 | |

| M+3 (d₃) | 70.1 ± 5.2 | |

| M+4 (¹³C, d₃) | 4.0 ± 0.7 |

Table 2: Calculated Metabolic Fluxes (Relative to 6-MP Uptake Rate)

| Metabolic Pathway | Relative Flux (%) |

| 6-MP to TIMP (HGPRT) | 100 |

| TIMP to TGNs (Anabolic) | 65 ± 5 |

| TIMP to 6-MMP (Catabolic - TPMT) | 35 ± 5 |

| 6-MP to 6-Thiouric Acid (Catabolic - XO) | < 5 |

Logical Relationship of Data Interpretation

The interpretation of MFA data involves relating the observed isotopologue distributions to the underlying metabolic fluxes.

Conclusion

6-Methylthioguanine-¹³C,d₃ is a powerful tool for dissecting the complexities of thiopurine metabolism. By employing the methodologies outlined in this guide, researchers can gain quantitative insights into the metabolic fluxes that govern the efficacy and toxicity of this important class of drugs. The ability to precisely measure metabolic pathway activity will undoubtedly accelerate the development of more effective and personalized therapeutic strategies in cancer and immunology. This guide serves as a foundational resource for scientists and professionals seeking to leverage the power of stable isotope-resolved metabolomics in their research and development endeavors.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. uknowledge.uky.edu [uknowledge.uky.edu]

- 5. biorxiv.org [biorxiv.org]

- 6. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Cytotoxic Profile of 6-Methylthioguanine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cytotoxicity of 6-Methylthioguanine (6-MTG), a critical active metabolite of the thiopurine drug 6-thioguanine (6-TG). This document details the mechanisms of action, summarizes key quantitative data from cytotoxicity studies, provides detailed experimental protocols for essential assays, and visualizes the core signaling pathways involved.

Core Mechanism of Action

6-Thioguanine (6-TG) is a prodrug that, once metabolized, is incorporated into DNA. Subsequently, it is methylated to form S6-methylthioguanine (6-MTG).[1][2][3] This modified base is a crucial lesion that triggers a cascade of cellular events leading to cytotoxicity. The primary mechanism involves the recognition of 6-MTG-containing mismatches in DNA by the DNA Mismatch Repair (MMR) system.[1][2][3] This recognition, particularly of 6-MTG:T mispairs that arise during DNA replication, initiates a futile cycle of repair attempts, leading to persistent single-strand breaks.[4] This sustained DNA damage signaling activates downstream pathways, culminating in cell cycle arrest, primarily at the G2/M checkpoint, and the induction of apoptosis.[1][4]

Quantitative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxic effects of 6-thioguanine (6-TG), the precursor to 6-MTG, in various cancer cell lines.

Table 1: IC50 and EC50 Values of 6-Thioguanine in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Incubation Time (h) | IC50/EC50 (µM) | Reference |

| HeLa | Cervical Carcinoma | MTT | Cell Viability | 48 | 28.79 | [5] |

| MCF-7 | Breast Cancer | CCK-8 | Cell Viability | 48 | 5.481 | [6] |

| Jurkat (MTAP-deficient) | T-cell Leukemia | Cytotoxicity Assay | Cell Viability | Not Specified | ~65 (EC50) | [7] |

| A549 (MTAP-deficient) | Lung Cancer | Cytotoxicity Assay | Cell Viability | Not Specified | ~2.56 (EC50) | [7] |

Table 2: Apoptosis and Cell Cycle Arrest in MCF-7 Cells Treated with 6-Thioguanine (6 µM for 48h)

| Parameter | Control Group (%) | 6-TG Treated Group (%) | Reference |

| Total Apoptotic Cells | 10.66 | 18.55 | [6][8] |

| Early Apoptotic Cells | 1.39 | 9.43 | [6] |

| G2/M Phase Cells | Not Specified | Significant Increase | [6][8] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of 6-MTG cytotoxicity are provided below.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 N HCl in 10% SDS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]

-

Compound Treatment: Prepare serial dilutions of 6-thioguanine in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

-

Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours).[10]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[9][11]

-

Solubilization: Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Mix each sample thoroughly by pipetting. Read the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI) staining solution

-

1X Annexin V Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with 6-thioguanine at the desired concentration and duration.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle non-enzymatic method. Centrifuge the cell suspension at 500 x g for 5-7 minutes.[12]

-

Washing: Wash the cells twice with cold PBS.[13]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[13]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[14]

-

Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[13]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls for compensation and quadrant setting.[13]

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

Materials:

-